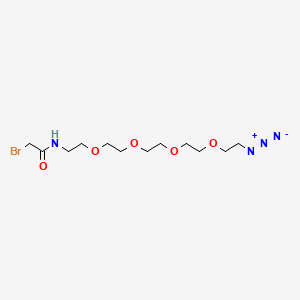
5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022728” is a chemical entity with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity under specific conditions, making it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022728” involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of “MFCD33022728” leverages the same synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound. The production method is designed to be efficient and cost-effective, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: “MFCD33022728” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022728” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD33022728” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Mechanism of Action
The mechanism of action of “MFCD33022728” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “MFCD33022728” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness: What sets “MFCD33022728” apart from similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly valuable for specific applications where other compounds may not perform as well .
Conclusion
“MFCD33022728” is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for studying chemical reactions, developing new synthetic methods, and exploring potential therapeutic effects. The compound’s stability and solubility further enhance its utility in industrial applications.
Properties
Molecular Formula |
C10H5BrClFN2O |
|---|---|
Molecular Weight |
303.51 g/mol |
IUPAC Name |
5-bromo-4-(5-chloro-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-3-5(12)1-2-7(6)13/h1-4H,(H,14,15) |
InChI Key |
FBAUTAIUUCQUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


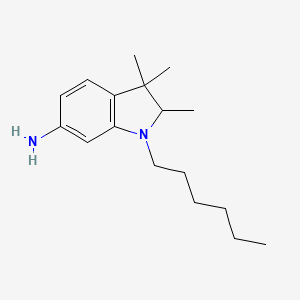

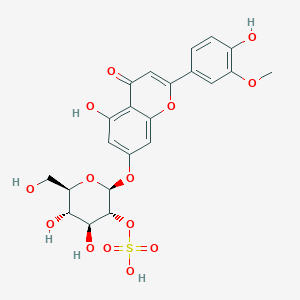
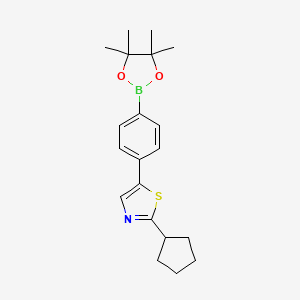
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)



![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
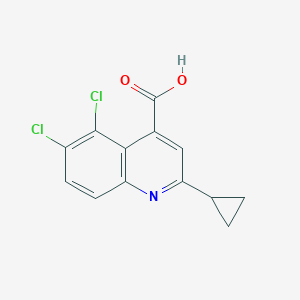
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
